1-(3-Methoxyphenyl)cyclobutanecarboxylic acid

Vue d'ensemble

Description

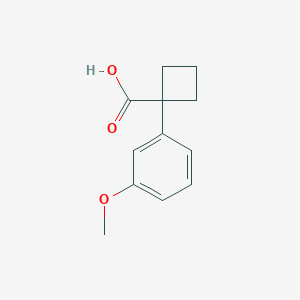

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is an organic compound with the molecular formula C12H14O3 and a molecular weight of 206.244 g/mol . It is a cyclobutane derivative with a methoxyphenyl group attached to the cyclobutane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid typically involves the cycloaddition reaction of a suitable diene with a methoxyphenyl-substituted alkene. One common method is the Diels-Alder reaction, where a diene reacts with a methoxyphenyl-substituted alkene under heat and pressure to form the cyclobutane ring . The reaction conditions often include the use of a solvent such as toluene and a catalyst like Lewis acids to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the synthesis process, making it suitable for commercial applications .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid exhibits significant antimicrobial properties. Studies have shown that compounds containing similar structural features can disrupt microbial cell membranes and interfere with metabolic processes, leading to cell death. The mechanisms involved include:

- Membrane Disruption : The compound penetrates bacterial membranes, causing leakage of cellular contents.

- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism.

A case study demonstrated the effectiveness of this compound against various bacterial strains, showcasing its potential as a lead for developing new antibiotics.

Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its ability to scavenge free radicals. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

A study examining the effects of this compound on oxidative stress in cultured cells found that treatment significantly reduced markers of oxidative damage. The results indicated a decrease in reactive oxygen species (ROS) levels and an increase in antioxidant enzyme activity:

| Treatment | ROS Level (µM) | Antioxidant Enzyme Activity (U/mg protein) |

|---|---|---|

| Control | 25.4 ± 3.1 | 5.0 ± 0.5 |

| This compound (50 µM) | 12.3 ± 1.8 | 8.7 ± 0.8 |

Cancer Research Implications

The compound has also been explored for its potential applications in cancer therapy. Specifically, it has been associated with the inhibition of lysine-specific demethylase-1 (LSD1), an enzyme implicated in various aggressive forms of cancer such as breast cancer, glioma, and colorectal cancer.

Research indicates that overexpression of LSD1 is linked to clinically aggressive cancers, and inhibitors like this compound could lead to decreased cancer cell proliferation and induction of apoptosis.

Mécanisme D'action

The mechanism of action of 1-(3-Methoxyphenyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(Methoxymethyl)cyclobutanecarboxylic acid

- 3,3-Dimethoxy-1-methyl-cyclobutanecarboxylic acid

- 3,3-Difluoro-cyclobutanecarboxylic acid

- 1-Amino-1-cyclobutanecarboxylic acid

Uniqueness

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This compound’s structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Activité Biologique

1-(3-Methoxyphenyl)cyclobutanecarboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a methoxyphenyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of 206.24 g/mol. The compound's unique structure suggests potential biological activities, although comprehensive research on its specific effects is still limited.

Structural Characteristics

The structural configuration of this compound, particularly the positioning of the methoxy group and the cyclobutane ring, may influence its chemical reactivity and biological interactions. This compound exhibits structural similarities to other methoxy-substituted phenyl compounds, which are often associated with significant pharmacological properties.

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 1-(4-Methoxyphenyl)cyclobutanecarboxylic acid | 50921-37-4 | 0.98 |

| 1-(4-Methoxyphenyl)cyclopentanecarboxylic acid | 43050-28-8 | 0.96 |

| 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | 7469-83-2 | 0.96 |

| 1-(4-Methoxyphenyl)-2,2-dimethylcyclopropanecarboxylic acid | 884091-56-9 | 0.96 |

Biological Activity Overview

Research into the biological activity of this compound is still emerging. Preliminary findings suggest that compounds with similar structures may exhibit various pharmacological effects, including:

- Anti-inflammatory properties : Methoxy-substituted phenyl compounds are known for their roles as anti-inflammatory agents.

- Analgesic effects : Similar compounds have been linked to pain relief mechanisms.

- Antitumor activity : Some studies indicate potential applications in cancer therapy due to structural rigidity allowing for unique interactions with biological targets.

The mechanisms through which this compound may exert its biological effects are yet to be fully elucidated. However, potential mechanisms include:

- Enzyme inhibition : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

- Receptor modulation : It could bind to various receptors, affecting signaling pathways involved in inflammation and pain perception.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- In vitro studies : Preliminary laboratory experiments have shown that cyclobutane derivatives can affect cell viability and proliferation in cancer cell lines.

- Animal models : Research indicates that similar compounds can inhibit tumor growth at certain dosages, suggesting that further investigation into dosage effects for this compound is warranted.

Future Directions

Given the early-stage research on this compound, several avenues for future study are recommended:

- Detailed pharmacological profiling : Comprehensive studies to assess its efficacy and safety in various biological models.

- Mechanistic studies : Investigating the specific interactions at the molecular level to understand how this compound influences biological systems.

- Synthesis of derivatives : Exploring modifications of the compound to enhance its biological activity or reduce potential side effects.

Propriétés

IUPAC Name |

1-(3-methoxyphenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-10-5-2-4-9(8-10)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRPTRYWEUCDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2(CCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60632644 | |

| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74205-43-9 | |

| Record name | 1-(3-Methoxyphenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60632644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.